molecular formula C8H15IO2 B2873892 [3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol CAS No. 2031261-16-0

[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol

Cat. No.: B2873892
CAS No.: 2031261-16-0
M. Wt: 270.11
InChI Key: ZICPUOILXZMYGJ-UHFFFAOYSA-N
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Description

[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol (CAS: 71636-07-2) is a synthetic organic compound classified as a building block in organic and bioorganic chemistry. Its structure features a tetrahydrofuran (oxolan) ring substituted with an ethyl group and an iodomethyl group at positions 3 and 5, respectively, along with a hydroxymethyl (-CH₂OH) moiety attached to the same position 3 carbon. This compound is commercially available through suppliers like CymitQuimica, where it is utilized in drug discovery and materials science for constructing complex molecules due to its reactive iodomethyl group and polar hydroxyl functionality .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15IO2/c1-2-8(5-10)3-7(4-9)11-6-8/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICPUOILXZMYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(OC1)CI)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol typically involves the iodination of a precursor compound, such as 3-ethyl-5-(hydroxymethyl)oxolane. The iodination reaction can be carried out using iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions to ensure the selective formation of the iodomethyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols or alkanes.

Scientific Research Applications

[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The closest structural analog to [3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol is [5-(Iodomethyl)oxolan-3-yl]methanol (CAS: Not explicitly provided; referenced in ). Below is a comparative analysis:

Property This compound [5-(Iodomethyl)oxolan-3-yl]methanol
Molecular Formula C₈H₁₅IO₃ C₆H₁₁IO₃
Molecular Weight ~298.11 g/mol (estimated) ~242.05 g/mol (estimated)
Substituents 3-Ethyl, 5-Iodomethyl, 3-Hydroxymethyl 5-Iodomethyl, 3-Hydroxymethyl
Key Structural Feature Quaternary carbon at position 3 (ethyl + hydroxymethyl) Secondary carbon at position 3 (hydroxymethyl only)
Applications Building block for sterically hindered synthons Simpler iodomethylated building block
Source CymitQuimica (SY217914) CymitQuimica (listed as a building block)

Functional and Reactivity Comparisons

  • This steric bulk may also influence solubility, favoring non-polar solvents .
  • Electron Density : The ethyl group’s electron-donating inductive effect could slightly stabilize adjacent electrophilic centers, though this is less impactful than electronic effects from halogens or oxygen-containing groups.
  • Synthetic Utility : Both compounds serve as iodomethyl-containing building blocks. The ethyl derivative may be preferred for synthesizing branched or sterically protected intermediates, while the simpler analog offers easier functionalization in linear syntheses .

Broader Context of Alkyl-Substituted Oxolans

Compounds like Octadecane, 3-ethyl-5-(2-ethylbutyl)- () highlight the role of alkyl substituents in modulating physicochemical properties. Though structurally distinct (alkane vs. oxolan), such analogs demonstrate that ethyl groups enhance lipophilicity, which correlates with membrane permeability in bioactive molecules . However, this compound’s iodine and hydroxyl groups differentiate its reactivity and polarity from purely hydrocarbon-based analogs.

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